molecular formula C16H8N4Na2O11S2 B12364586 disodium;3-[(2,4-dinitrophenyl)diazenyl]-4-hydroxynaphthalene-2,7-disulfonate

disodium;3-[(2,4-dinitrophenyl)diazenyl]-4-hydroxynaphthalene-2,7-disulfonate

Cat. No.: B12364586
M. Wt: 542.4 g/mol
InChI Key: XBLIFEQTVVSTIM-UHFFFAOYSA-L
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Description

Disodium;3-[(2,4-dinitrophenyl)diazenyl]-4-hydroxynaphthalene-2,7-disulfonate, also known as Nitrazine Yellow, is a pH-sensitive azo dye. It is widely used in various scientific and industrial applications due to its unique chemical properties. The compound is characterized by its ability to change color in response to pH variations, making it a valuable indicator in different fields.

Preparation Methods

Chemical Reactions Analysis

Disodium;3-[(2,4-dinitrophenyl)diazenyl]-4-hydroxynaphthalene-2,7-disulfonate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions, leading to the formation of different oxidation products.

    Reduction: Reduction reactions can break the azo bond, resulting in the formation of amines.

    Substitution: The compound can participate in substitution reactions, particularly in the presence of nucleophiles.

Common reagents used in these reactions include reducing agents like sodium dithionite and oxidizing agents like hydrogen peroxide. The major products formed depend on the specific reaction conditions and the reagents used .

Scientific Research Applications

Disodium;3-[(2,4-dinitrophenyl)diazenyl]-4-hydroxynaphthalene-2,7-disulfonate has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of disodium;3-[(2,4-dinitrophenyl)diazenyl]-4-hydroxynaphthalene-2,7-disulfonate is primarily based on its ability to change color in response to pH variations. The compound’s molecular structure allows it to undergo reversible protonation and deprotonation, leading to distinct color changes. This property is exploited in various applications where pH monitoring is crucial .

Comparison with Similar Compounds

Disodium;3-[(2,4-dinitrophenyl)diazenyl]-4-hydroxynaphthalene-2,7-disulfonate is unique due to its specific pH sensitivity range and color transition properties. Similar compounds include:

These compounds are used in similar applications but may differ in their specific pH ranges, stability, and color transition characteristics, making this compound a preferred choice in certain scenarios.

Properties

Molecular Formula

C16H8N4Na2O11S2

Molecular Weight

542.4 g/mol

IUPAC Name

disodium;3-[(2,4-dinitrophenyl)diazenyl]-4-hydroxynaphthalene-2,7-disulfonate

InChI

InChI=1S/C16H10N4O11S2.2Na/c21-16-11-3-2-10(32(26,27)28)5-8(11)6-14(33(29,30)31)15(16)18-17-12-4-1-9(19(22)23)7-13(12)20(24)25;;/h1-7,21H,(H,26,27,28)(H,29,30,31);;/q;2*+1/p-2

InChI Key

XBLIFEQTVVSTIM-UHFFFAOYSA-L

Canonical SMILES

C1=CC(=C(C=C1[N+](=O)[O-])[N+](=O)[O-])N=NC2=C(C=C3C=C(C=CC3=C2O)S(=O)(=O)[O-])S(=O)(=O)[O-].[Na+].[Na+]

Origin of Product

United States

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